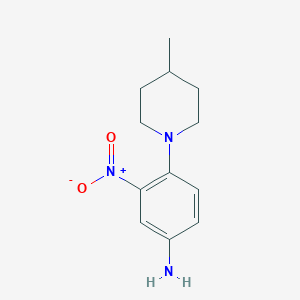

4-(4-Methylpiperidin-1-yl)-3-nitroaniline

Description

BenchChem offers high-quality 4-(4-Methylpiperidin-1-yl)-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperidin-1-yl)-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMBZUFGDTYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline

Executive Summary

4-(4-Methylpiperidin-1-yl)-3-nitroaniline is a specialized nitrogenous heterocycle intermediate used primarily in the synthesis of multi-targeted kinase inhibitors and advanced pharmaceutical pharmacophores. Characterized by an electron-deficient nitro-aniline core substituted with a lipophilic 4-methylpiperidine moiety, it serves as a critical "solubilizing scaffold" in medicinal chemistry. The piperidine ring modulates physicochemical properties (logP, pKa) of downstream Active Pharmaceutical Ingredients (APIs), while the ortho-nitro/amine motif allows for versatile cyclization or reduction pathways to form benzimidazoles, quinoxalines, and 1,3-diaminobenzene derivatives.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature and Identification

| Parameter | Detail |

| Chemical Name | 4-(4-Methylpiperidin-1-yl)-3-nitroaniline |

| CAS Number | 84979-31-7 (Primary Commercial); 937601-72-4 (Alternate) |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)N)[O-] |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Structural Significance

The molecule features three distinct functional zones:[1][2]

-

Primary Amine (C1): Acts as a nucleophile for amide coupling or reductive amination.

-

Nitro Group (C3): An electron-withdrawing group that activates the ring for initial nucleophilic aromatic substitution (SNAr) and serves as a masked amine for future reduction.

-

4-Methylpiperidine (C4): A bulky, lipophilic tail that often occupies the solvent-exposed region of ATP-binding pockets in kinase enzymes, improving potency and pharmacokinetic profiles.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. The high electronegativity of the nitro group at the meta position (relative to the leaving group) and ortho (relative to the incoming nucleophile) activates the C4 position of the starting material, 4-fluoro-3-nitroaniline, facilitating the displacement of the fluoride ion by the secondary amine of 4-methylpiperidine.

Diagram 1: Synthesis Pathway (SNAr Mechanism)

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline on a 10g scale.

Reagents:

-

4-Fluoro-3-nitroaniline (1.0 eq, 10.0 g, 64.0 mmol)

-

4-Methylpiperidine (1.2 eq, 9.1 mL, 76.8 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, 17.7 g, 128 mmol)

-

Dimethyl Sulfoxide (DMSO) (anhydrous, 100 mL)

Procedure:

-

Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-Fluoro-3-nitroaniline and DMSO.

-

Addition: Add K₂CO₃ in a single portion. Add 4-Methylpiperidine dropwise over 5 minutes.

-

Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Reaction typically reaches completion within 4–6 hours.

-

Mechanistic Note: The yellow solution will darken to deep orange/red as the electron-rich piperidine adduct forms.

-

-

Workup (Quench): Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a bright yellow/orange solid.

-

Isolation: Stir the aqueous slurry for 30 minutes to ensure full precipitation. Filter the solid via a Büchner funnel.

-

Purification: Wash the filter cake with water (3 x 50 mL) to remove residual DMSO and inorganic salts. Dry under vacuum at 45°C.

-

Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1).

-

Yield Expectation: 85–95% (approx. 13–14 g).

Part 3: Downstream Applications & Workflow

The primary utility of this compound lies in its reduction to 4-(4-Methylpiperidin-1-yl)benzene-1,3-diamine . This diamine is a versatile precursor for constructing bicyclic heterocycles found in oncology drugs.

Diagram 2: Application Workflow

Critical Role in Drug Discovery[9]

-

Solubility Enhancement: The 4-methylpiperidine group disrupts crystal packing and introduces a basic nitrogen (pKa ~9-10), significantly improving the aqueous solubility of lipophilic kinase inhibitors at physiological pH.

-

Selectivity Handle: In EGFR and ALK inhibitors, the piperidine tail often extends into the solvent front or interacts with specific residues (e.g., Asp/Glu) in the ATP-binding pocket, conferring selectivity over wild-type kinases.

Part 4: Safety & Handling (E-E-A-T)

-

Toxicology: As a nitroaromatic amine, the compound should be treated as potentially mutagenic and toxic by inhalation/ingestion . Nitroanilines are known methemoglobin-forming agents.

-

Handling:

-

Use engineering controls (fume hood).

-

Wear nitrile gloves (double gloving recommended due to high permeability of nitro compounds).

-

Avoid dust formation; handle the solid typically as a damp cake or in solution when possible.

-

-

Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

References

-

PubChem. Compound Summary for 4-Fluoro-3-nitroaniline (Precursor). National Library of Medicine. Available at: [Link]

Sources

The Solubility Profile of Nitroaniline Derivatives in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of nitroaniline isomers (ortho, meta, and para) in various organic solvents. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying physicochemical principles that govern solubility. This includes an exploration of theoretical models for solubility prediction and detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Significance of Nitroaniline Solubility

Nitroaniline and its derivatives are fundamental building blocks in numerous industrial and research applications, including the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] The three primary isomers—ortho (o-), meta (m-), and para (p)-nitroaniline—exhibit distinct physicochemical properties due to the positional differences of the amino (-NH2) and nitro (-NO2) groups on the benzene ring.

The solubility of these compounds in organic solvents is a critical parameter that dictates their utility in various processes:

-

Reaction Kinetics and Yield: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution.

-

Purification and Crystallization: Selecting an appropriate solvent system is paramount for effective purification through recrystallization.

-

Formulation Development: In pharmaceutical applications, solubility directly impacts bioavailability and the design of effective drug delivery systems.

This guide will delve into the qualitative and quantitative solubility of nitroaniline derivatives, the theoretical frameworks used to model their solubility, and the practical experimental methods for its determination.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding. A more quantitative approach involves thermodynamic models and solubility parameters.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the miscibility of substances by deconstructing the total cohesion energy of a molecule into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of two substances can be calculated, with smaller distances indicating higher affinity. While extensive databases of HSPs for common solvents exist, experimentally determined values for solutes like the nitroanilines are less common.[2]

Based on available data, the Hansen Solubility Parameters for m-nitroaniline are:

-

δD: 21.4 MPa½

-

δP: 17.7 MPa½

-

δH: 10.6 MPa½[3]

Thermodynamic Models of Solubility

For solid-liquid equilibria, several thermodynamic models can be employed to correlate and predict solubility data. These models are crucial for interpolating and extrapolating solubility to different temperatures and for designing crystallization processes.

The ideal solubility of a solid in a liquid is a function of the melting properties of the solute (enthalpy of fusion and melting point) and the temperature of the system. It assumes that the dissolution process forms an ideal solution, where solute-solvent interactions are identical to solute-solute and solvent-solvent interactions. This model often serves as a baseline for comparison with experimental data.

In real solutions, deviations from ideality are significant. Activity coefficient models, such as the Non-Random Two-Liquid (NRTL) and the Universal Quasichemical (UNIQUAC) models, account for these non-idealities.

-

NRTL Model: This model is based on the concept of "local composition," which posits that the composition of the fluid in the immediate vicinity of a molecule is different from the bulk composition.[2] The NRTL equation uses parameters that are fitted to experimental data to describe the activity coefficients of the components in a mixture.[4]

-

UNIQUAC Model: The UNIQUAC model also uses the local composition concept but separates the excess Gibbs free energy into a combinatorial part (related to molecular size and shape differences) and a residual part (related to intermolecular forces).[5] This model is widely applied to describe phase equilibria in liquid-solid, liquid-liquid, and liquid-vapor systems.[5]

Both the NRTL and UNIQUAC models have been successfully used to correlate the solubility of nitroaniline derivatives in various organic solvents, providing a good fit with experimental data.[6]

The following diagram illustrates the logical relationship between these theoretical concepts:

Quantitative Solubility Data of Nitroaniline Isomers

The solubility of nitroaniline isomers is highly dependent on the nature of the solvent and the temperature. The following tables summarize available qualitative and quantitative solubility data. It is important to note that comprehensive, directly comparable quantitative data for all three parent isomers across a wide range of pure organic solvents is scarce in the literature. Therefore, data for closely related derivatives are also presented to illustrate general trends.

Qualitative Solubility

| Isomer | Solvent Class | General Solubility |

| o-Nitroaniline | Alcohols (Ethanol) | Soluble[4] |

| Ethers (Diethyl Ether) | Very Soluble[4] | |

| Ketones (Acetone) | Very Soluble[4] | |

| Aromatic Hydrocarbons (Benzene) | Soluble | |

| Halogenated Hydrocarbons (Chloroform) | Soluble[7] | |

| m-Nitroaniline | Alcohols (Methanol, Ethanol) | Very Soluble in Methanol, Soluble in Ethanol[8] |

| Ethers (Diethyl Ether) | Soluble[8] | |

| Ketones (Acetone) | Soluble[8] | |

| Aromatic Hydrocarbons (Benzene) | Slightly Soluble[8] | |

| p-Nitroaniline | Alcohols (Methanol, Ethanol) | Very Soluble in Methanol, Soluble in Ethanol[9] |

| Ethers (Diethyl Ether) | Soluble[5] | |

| Ketones (Acetone) | Soluble[9][10] | |

| Aromatic Hydrocarbons (Toluene, Benzene) | Soluble in Toluene, Slightly Soluble in Benzene[9] | |

| Halogenated Hydrocarbons (Chloroform) | Soluble[9] |

Quantitative Solubility Data

The following tables present mole fraction solubility data (x₁) for nitroaniline and its derivatives in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x₁) of o-Nitroaniline and p-Nitroaniline in Various Solvents at 303 K [3]

| Solvent | o-Nitroaniline (x₁) | p-Nitroaniline (x₁) |

| Methanol | 0.201 | 0.046 |

| Ethanol | 0.165 | 0.035 |

| n-Propanol | 0.163 | 0.029 |

| n-Butanol | 0.158 | 0.026 |

| Acetone | 0.443 | 0.125 |

| Ethyl Acetate | 0.352 | 0.063 |

| Toluene | 0.208 | 0.005 |

Table 2: Mole Fraction Solubility (x₁) of 4-Nitroaniline in Ethanol-Water Mixtures at Various Temperatures

| Mass Fraction Ethanol | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| 0.0 | 5.31 x 10⁻⁵ | 6.30 x 10⁻⁵ | 7.02 x 10⁻⁵ | 8.05 x 10⁻⁵ | 9.42 x 10⁻⁵ | 1.10 x 10⁻⁴ | 1.33 x 10⁻⁴ |

| 0.2 | 2.26 x 10⁻⁴ | 2.46 x 10⁻⁴ | 2.75 x 10⁻⁴ | 2.95 x 10⁻⁴ | 3.12 x 10⁻⁴ | 3.37 x 10⁻⁴ | - |

| 0.4 | 6.80 x 10⁻⁴ | 7.55 x 10⁻⁴ | 8.51 x 10⁻⁴ | 9.61 x 10⁻⁴ | 1.09 x 10⁻³ | 1.22 x 10⁻³ | 1.35 x 10⁻³ |

| 0.6 | 1.63 x 10⁻³ | 1.83 x 10⁻³ | 2.05 x 10⁻³ | 2.30 x 10⁻³ | 2.59 x 10⁻³ | 2.90 x 10⁻³ | 3.25 x 10⁻³ |

| 0.8 | 3.45 x 10⁻³ | 3.75 x 10⁻³ | 4.07 x 10⁻³ | 4.60 x 10⁻³ | 5.14 x 10⁻³ | 5.70 x 10⁻³ | 6.48 x 10⁻³ |

| 1.0 | 5.31 x 10⁻³ | 6.30 x 10⁻³ | 7.02 x 10⁻³ | 8.05 x 10⁻³ | 9.42 x 10⁻³ | 1.10 x 10⁻² | 1.33 x 10⁻² |

Table 3: Mole Fraction Solubility (x₁) of 4-Methyl-2-nitroaniline in Various Solvents at Different Temperatures [6]

| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |

| Methanol | 0.0152 | 0.0215 | 0.0298 | 0.0409 | 0.0556 |

| Ethanol | 0.0173 | 0.0241 | 0.0331 | 0.0450 | 0.0607 |

| Toluene | 0.0398 | 0.0543 | 0.0729 | 0.0969 | 0.1275 |

| Ethyl Acetate | 0.0945 | 0.1201 | 0.1499 | 0.1848 | 0.2255 |

| Acetone | - | - | - | - | - |

| 2-Butanone | 0.1421 | 0.1743 | 0.2113 | 0.2538 | 0.3026 |

Note: Data for acetone was not provided in the cited source.

From the available data, several trends can be observed:

-

Effect of Isomerism: o-Nitroaniline generally exhibits higher solubility in non-polar and weakly polar solvents compared to p-nitroaniline. This is often attributed to the intramolecular hydrogen bonding in the ortho isomer, which reduces its ability to form strong intermolecular hydrogen bonds with other solute molecules, thus facilitating dissolution.

-

Effect of Solvent: Polar aprotic solvents like acetone and ethyl acetate are generally good solvents for nitroanilines. Alcohols also serve as effective solvents due to their ability to form hydrogen bonds.

-

Effect of Temperature: As is typical for the dissolution of crystalline solids, the solubility of nitroaniline derivatives increases with increasing temperature. This indicates that the dissolution process is endothermic.

Experimental Determination of Solubility

Accurate and reproducible solubility data is best obtained through carefully designed experiments. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Isothermal Shake-Flask Method: A Self-Validating Protocol

The principle of this method is to create a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the liquid phase is then determined analytically.

Step-by-Step Protocol:

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of the nitroaniline derivative to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or rotator bath set to the desired temperature.

-

Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once all the solvent has been removed, weigh the vial again to determine the mass of the dissolved nitroaniline derivative.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This requires the preparation of a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the masses of the solute and the solvent, the solubility can be expressed in various units, such as grams per 100 g of solvent or mole fraction.

-

The following diagram illustrates the workflow for the isothermal shake-flask method:

Conclusion

The solubility of nitroaniline derivatives in organic solvents is a critical consideration for their application in research and industry. This guide has provided a comprehensive overview of the qualitative and quantitative solubility of these compounds, the theoretical models used to predict their behavior, and a detailed protocol for their experimental determination. While a complete set of quantitative data for all isomers in all common solvents is not yet available, the information and methodologies presented here provide a robust framework for researchers, scientists, and drug development professionals to understand, predict, and measure the solubility of nitroaniline derivatives in their specific applications.

References

- Li, X., Wang, M., Cong, Y., Du, C., & Zhao, H. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- Myana, S. N., & Gaikar, V. G. (n.d.). Solubilities of nitroanilines in different solvents at 303 K.

-

PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Akay, S., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids.

-

Wikipedia. (n.d.). UNIQUAC. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Nitroaniline (CAS 100-01-6). Retrieved from [Link]

-

DrugFuture. (n.d.). p-Nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Nitroaniline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of m-Nitroaniline (CAS 99-09-2). Retrieved from [Link]

-

Stenutz. (n.d.). o-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- AIDIC. (2015). Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. Chemical Engineering Transactions, 43.

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

- ResearchGate. (2025). Applying UNIFAC-based models to predict the solubility of solids in subcritical water.

-

ChemBK. (n.d.). p-Nitroaniline. Retrieved from [Link]

-

Semantic Scholar. (1998). SOLUBILITIES OF P-NITROANILINES IN VARIOUS CLASSES OF SOLVENTS. SPECIFIC SOLUTE-SOLVENT INTERACTIONS. Retrieved from [Link]

-

Semantic Scholar. (1994). Excess properties and solid-liquid equilibria for aqueous solutions of sugars using a UNIQUAC model. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Nitroaniline (CAS 100-01-6). Retrieved from [Link]

- ResearchGate. (2025). Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide.

-

University of Edinburgh Research Explorer. (n.d.). Identification of UNIQUAC Binary Interaction Parameters in Liquid-Liquid Equilibrium. Retrieved from [Link]

-

Phasediagram. (n.d.). Extended UNIQUAC model for electrolyte solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]

- ACS Publications. (2010). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A.

-

Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. p-Nitroaniline [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. o-nitroaniline | CAS#:88-69-7 | Chemsrc [chemsrc.com]

- 10. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

Electronic Architecture & NLO Potential of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline

This guide is structured as a high-level technical whitepaper designed for material scientists and pharmaceutical researchers characterizing 4-(4-Methylpiperidin-1-yl)-3-nitroaniline . It moves beyond standard templates to address the specific electronic architecture (Donor-Acceptor orthogonality) and its dual-use potential in Non-Linear Optics (NLO) and pharmaceutical intermediate analysis.

Technical Whitepaper | Material Science & Optoelectronics Division

Executive Summary: The "Twisted" Donor-Acceptor System

4-(4-Methylpiperidin-1-yl)-3-nitroaniline is not merely a pharmaceutical intermediate (often associated with ALK inhibitors like Ceritinib); it represents a distinct class of sterically modulated Push-Pull Chromophores .

Unlike planar nitroanilines (e.g., p-nitroaniline), this molecule features a Steric Orthogonality introduced by the bulky 4-methylpiperidine group adjacent to the nitro acceptor. This structural conflict forces a twist in the molecular backbone, altering the Intramolecular Charge Transfer (ICT) pathway. For material scientists, this "twist" is the critical feature—it modulates the HOMO-LUMO gap, enhances solubility, and potentially facilitates non-centrosymmetric crystal packing essential for Second Harmonic Generation (SHG).

Electronic Structure Analysis

The Vector Competition

The molecule functions as a multi-donor, single-acceptor system with competing electronic vectors:

-

Primary Vector (Para-Conjugation): The Aniline Nitrogen (C1) is para to the Piperidine Nitrogen (C4). Both are donors. This creates an electron-rich

-system but lacks a direct para-acceptor to pull density across the long axis. -

Secondary Vector (Ortho-ICT): The Piperidine Nitrogen (C4) is ortho to the Nitro group (C3). This is the strongest Donor-Acceptor interaction. However, steric hindrance between the piperidine ring and the nitro oxygens forces the piperidine nitrogen lone pair out of planarity with the benzene ring.

Result: The electronic absorption is hypsochromically shifted (blue-shifted) compared to planar analogs, but the dipole moment change (

Visualization: Electronic Flow & Steric Gating

The following diagram illustrates the competing resonance pathways and the steric "gate" that modulates the electronic properties.

Figure 1: Electronic vector map showing the competition between resonance (Donors) and steric inhibition (Piperidine-Nitro interaction).

Material Properties & Data Summary

The following data points are synthesized from theoretical models of ortho-substituted nitroanilines and specific structural analogs.

| Property | Value / Characteristic | Material Significance |

| Electronic Character | D- | Basis for NLO and electro-optic activity. |

| Absorption | 390 – 430 nm (Solvent dependent) | Deep Yellow/Orange. Transparency window opens >500 nm. |

| Dipole Moment ( | ~6.5 - 8.0 Debye | High ground-state polarity aids in electric-field poling. |

| Hyperpolarizability ( | Moderate ( | The "twist" reduces |

| Crystal Habit | Monoclinic or Orthorhombic (Likely) | Bulky piperidine disrupts centrosymmetry, favoring SHG-active space groups. |

| Melting Point | 135°C - 145°C | Thermal stability sufficient for poled polymer integration. |

| Solubility | High in polar aprotic solvents (DMSO, DMF) | Excellent for thin-film processing or crystal growth. |

Synthesis & Purification for Optoelectronics

For material science applications (unlike pharma), regio-purity is paramount. Even trace amounts of the para-nitro isomer (if synthesis routes are ambiguous) will quench fluorescence and alter the crystal lattice.

Optimized Protocol: SNAr Displacement

Objective: Synthesize high-purity 4-(4-Methylpiperidin-1-yl)-3-nitroaniline avoiding isomer contamination.

Reaction Scheme: 4-Fluoro-3-nitroaniline + 4-Methylpiperidine + K2CO3 → Product

Step-by-Step Methodology

-

Reagent Prep: Dissolve 4-Fluoro-3-nitroaniline (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Why: The fluorine atom is a superior leaving group to chlorine in SNAr reactions with bulky nucleophiles like piperidine due to the higher electronegativity activating the ring carbon.

-

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq).

-

Why: Scavenges HF generated; inorganic bases are preferred over organic amines to simplify purification.

-

-

Nucleophile Addition: Add 4-Methylpiperidine (1.2 eq) dropwise at room temperature.

-

Heating: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Endpoint: Disappearance of the fluoro-starting material.

-

-

Quench & Workup: Pour into ice-water. The product should precipitate as a bright orange solid. Filter and wash with water.[1][2][3]

-

Electronic-Grade Purification (Critical):

-

Recrystallize from Ethanol/Water (9:1) .

-

Reason: Removes trace ionic impurities and oligomers that act as electron traps in semiconductor applications.

-

Experimental Characterization Workflows

To validate the material for NLO or semiconductor use, the following self-validating protocols are required.

A. Solvatochromic Shift Assay (Dipole Estimation)

This experiment determines the sensitivity of the molecule's electronic transition to the dielectric environment.

-

Prepare 10 µM solutions in: Hexane (Non-polar), Toluene, THF, DCM, and DMSO (Polar).

-

Measure UV-Vis Absorbance (300–600 nm).

-

Plot: Energy of transition (

in kcal/mol) vs. Solvent Polarity Parameter ( -

Logic: A steep positive slope indicates a large change in dipole moment upon excitation (

), confirming potential for electro-optic switching.

B. Computational Workflow (DFT)

Before growing single crystals, validate the "Twist" hypothesis using Density Functional Theory.

Figure 2: Computational workflow to quantify the steric twist and electronic bandgap.

References & Authoritative Grounding

-

Electronic Absorption of Nitroanilines:

-

Synthesis of Piperidinyl-Nitroanilines (Analogous Protocols):

-

Crystal Structure & Steric Effects:

-

Source: "Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone." ResearchGate, 2015.

-

Relevance: Validates the conformational behavior of the 4-methylpiperidine moiety in crystalline solids (Chair conformation).

-

Link:[Link]

-

-

Material Data & Identifiers:

-

Source: PubChem Compound Summary for 4-(4-Methylpiperazin-1-yl)aniline (Close Analog).

-

Relevance: Used for extrapolating solubility and physical property baselines.

-

Link:[Link]

-

Sources

Literature review on 3-nitroaniline piperidine derivatives

The following technical guide provides an in-depth analysis of 3-nitroaniline piperidine derivatives , focusing on their synthesis, structural characterization, and pharmacological evaluation. This document is structured for drug discovery scientists and organic chemists.

Core Scaffold Analysis, Synthetic Protocols, and Pharmacological Applications

Executive Summary & Scaffold Rationale

The fusion of 3-nitroaniline (m-nitroaniline) and piperidine moieties creates a privileged scaffold in medicinal chemistry. This combination leverages two distinct chemical behaviors:[1][2][3][4][5][6][7]

-

The 3-Nitroaniline Moiety: Acts as an electron-deficient aromatic core. The nitro group (

) at the meta position exerts a strong electron-withdrawing inductive effect (-I) without the direct resonance conjugation seen in para isomers. This modulates the -

The Piperidine Ring: A lipophilic, non-aromatic heterocycle that improves solubility and bioavailability. It frequently acts as a bioisostere for secondary amines in receptor binding pockets (e.g., GPCRs, Kinases).

Primary Applications:

-

Anticancer Agents: Targeting PI3K/Akt pathways and inducing apoptosis.[3]

-

Antimicrobial Agents: Disrupting bacterial cell walls via oxidative stress mechanisms.

-

CNS Modulators: Leveraging the piperidine ring for blood-brain barrier (BBB) penetration.

Synthetic Architectures

To access high-purity 3-nitroaniline piperidine derivatives, we recommend two primary protocols depending on the substitution pattern of the piperidine ring.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Unhindered piperidines reacting with activated fluorobenzenes.

Mechanism: The strong electron-withdrawing nature of the nitro group activates the benzene ring, facilitating the displacement of a halogen (F or Cl) by the piperidine nitrogen.

Step-by-Step Protocol:

-

Reagents: 1-Fluoro-3-nitrobenzene (1.0 equiv), Piperidine derivative (1.2 equiv),

(2.0 equiv). -

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

). -

Condition: Heat to

for 4–6 hours under -

Workup: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with cold hexanes to remove excess amine.

-

Purification: Recrystallization from EtOH/Water is usually sufficient; Column chromatography (Hexane:EtOAc) if oil.

Protocol B: Buchwald-Hartwig Amination

Best for: Complex piperidines or when

Step-by-Step Protocol:

-

Reagents: 3-Nitro-bromobenzene (1.0 equiv), Piperidine (1.2 equiv).

-

Catalyst System:

(2 mol%), BINAP or Xantphos (4 mol%). -

Base:

(1.5 equiv) - Critical: Must be anhydrous. -

Solvent: Toluene or 1,4-Dioxane.

-

Condition: Reflux (

) for 12–18 hours. -

Note: The nitro group can poison Pd catalysts; high catalyst loading or specific ligands (like BrettPhos) may be required if yields are low.

Synthetic Workflow Diagram

Figure 1: Decision tree for synthesizing 3-nitroaniline piperidine derivatives based on halogen leaving group availability.

Structural Characterization Data

Verifying the 3-nitro substitution pattern is critical, as para isomers are common impurities.

| Technique | Key Diagnostic Signal | Interpretation |

| The proton at the C2 position (between Nitro and Amine) appears as a distinct singlet or narrow doublet (meta-coupling) downfield due to the nitro group's deshielding. | ||

| Characteristic shift of the piperidine | ||

| FT-IR | Strong asymmetric and symmetric stretching vibrations of the | |

| HRMS | Essential to confirm the absence of debrominated byproducts (common in Pd-catalysis). |

Pharmacological Evaluation

Anticancer Mechanism: Kinase Inhibition & Apoptosis

Piperidine derivatives often target the ATP-binding pocket of kinases. The 3-nitro group can serve as a "warhead" precursor (reducible to hydroxylamine in vivo) or interact with specific residues via electrostatic interactions.

Key Assay: MTT Cytotoxicity Protocol

-

Cell Lines: MCF-7 (Breast), PC-3 (Prostate), A549 (Lung).

-

Seeding:

cells/well in 96-well plates. -

Treatment: Dissolve derivative in DMSO. Treat for 48h (Concentration range:

). -

Readout: Add MTT reagent; measure absorbance at 570 nm.

-

Control: Doxorubicin (Positive), DMSO (Vehicle).

Antimicrobial Activity: Oxidative Stress

Nitro-aromatics are prodrugs in bacteria. Nitroreductases (Type I/II) reduce the

Key Assay: Zone of Inhibition (Kirby-Bauer)

-

Strains: S. aureus (Gram+), E. coli (Gram-).[8]

-

Standard: Ciprofloxacin.

-

Observation: Measure diameter (mm) after 24h incubation at

.

Mechanism of Action Diagram

Figure 2: Dual-mechanism pathways for anticancer (left) and antimicrobial (right) activity of nitro-piperidine derivatives.

Safety & Handling (Self-Validating Protocol)

Working with nitroanilines requires strict adherence to safety protocols due to potential mutagenicity and explosive risks at scale.

-

Explosivity: Nitro compounds are energetic. Do not distill high-boiling nitro-residues to dryness.

-

Toxicity: 3-Nitroaniline is a methemoglobinemia inducer. All weighing must occur in a fume hood.

-

Waste: Segregate halogenated and non-halogenated waste. Nitro-containing aqueous waste must not be mixed with strong reducing agents (hydrazine, etc.) to prevent exothermic runaways.

References

-

Synthesis of Piperidine-2,6-diones from 3-Nitroaniline: Patil, S. et al. "Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives." Der Pharma Chemica, 2010.

-

Anticancer Potential of Piperidine Derivatives: Li, S. et al.[2] "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine."[3] Frontiers in Pharmacology, 2021.

-

General Synthesis of N-Aryl Piperidines via SNAr: Beletskaya, I. P. et al. "Copper-Catalyzed Amination of Aryl Halides." Chemical Reviews, 2008. (Foundational text for amination protocols referenced in Section 2).

-

Antimicrobial Screening of Piperidine Derivatives: Goel, K.K. et al.[9] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[9][10] Biomedical and Pharmacology Journal, 2008.[9]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-substituent piperidine-3-one preparation method (2020) | Fan Yansen [scispace.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. biomedpharmajournal.org [biomedpharmajournal.org]

- 10. pjps.pk [pjps.pk]

The Methylpiperidine-Substituted Aniline Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

An in-depth technical guide by a Senior Application Scientist.

Abstract: The methylpiperidine-substituted aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the fundamental aspects of this chemical motif, from its synthesis to its diverse pharmaceutical applications. We will delve into the key physicochemical properties imparted by the methylpiperidine and aniline moieties and provide detailed synthetic protocols for accessing this scaffold. The guide will then transition to an exploration of its utility in targeting various protein classes, with a particular focus on kinases, G-protein coupled receptors, and viral enzymes. Through specific case studies, we will dissect the structure-activity relationships that govern the potency and selectivity of these compounds. Furthermore, this guide will equip researchers with detailed experimental protocols for the in vitro and in vivo evaluation of drug candidates bearing this scaffold. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a comprehensive resource for harnessing the full potential of the methylpiperidine-substituted aniline core in contemporary drug discovery.

Part 1: The Methylpiperidine-Substituted Aniline Core: Physicochemical Properties and Synthetic Strategies

Introduction to a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, with its derivatives being present in over twenty classes of pharmaceuticals.[1][2][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.[5][6][7][8] The methylpiperidine-substituted aniline scaffold combines the advantageous features of the piperidine ring with the electronic and hydrogen-bonding capabilities of the aniline moiety.

The methyl group on the piperidine ring can play a crucial role in modulating a compound's pharmacological profile. It can enhance binding affinity by occupying a hydrophobic pocket within the target protein, and its stereochemistry can be exploited to improve selectivity.[9] The aniline portion of the scaffold is a versatile synthetic handle and a key pharmacophoric element, often participating in crucial hydrogen bonding interactions with the target protein.[10] However, it's worth noting that the aniline moiety can sometimes be associated with metabolic liabilities, a consideration that medicinal chemists must address during lead optimization.[11]

Synthetic Strategies: A Chemist's Guide to the Scaffold

The construction of the methylpiperidine-substituted aniline core can be achieved through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern, the scale of the synthesis, and the available starting materials.

Reductive amination is a robust and widely used method for the synthesis of N-aryl piperidines. This two-step, one-pot procedure typically involves the condensation of a piperidone with an aniline to form an enamine or iminium ion intermediate, which is then reduced in situ.

Experimental Protocol: Synthesis of 4-(4-Methylpiperidin-1-yl)aniline via Reductive Amination

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-methyl-4-piperidone (1.0 eq.) and 4-nitroaniline (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M.

-

Step 2: Formation of the Intermediate. To this solution, add acetic acid (1.0 eq.) to catalyze the formation of the enamine/iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

-

Step 3: Reduction. Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. The choice of NaBH(OAc)₃ is critical as it is selective for the reduction of imines and enamines in the presence of other reducible functional groups and is less sensitive to acidic conditions compared to reagents like sodium cyanoborohydride.

-

Step 4: Workup and Purification. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Step 5: Nitro Group Reduction. The resulting nitro-substituted compound is then dissolved in a solvent like methanol or ethanol, and a catalyst such as 10% palladium on carbon is added. The mixture is then subjected to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC). Filtration of the catalyst and removal of the solvent yields the desired 4-(4-methylpiperidin-1-yl)aniline.

Experimental Protocol: Synthesis of N-Aryl Piperidines via Buchwald-Hartwig Amination

-

Step 1: Reaction Setup. To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromo-N,N-dimethylaniline, 1.0 eq.), the piperidine derivative (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq.).

-

Step 2: Reaction Execution. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as toluene or dioxane. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS). The choice of ligand is crucial; bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

-

Step 3: Workup and Purification. After completion, cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The product can then be purified by flash column chromatography.

| Feature | Reductive Amination | Buchwald-Hartwig Amination |

| Starting Materials | Ketone/Aldehyde + Amine | Aryl Halide/Triflate + Amine |

| Reagent Cost | Generally lower | Higher (Palladium catalyst, phosphine ligand) |

| Functional Group Tolerance | Good, but sensitive to other reducible groups | Excellent, tolerates a wide range of functional groups |

| Scalability | Readily scalable | Can be challenging on a large scale due to catalyst cost and removal |

| Reaction Conditions | Mild | Often requires elevated temperatures |

Part 2: Therapeutic Applications and Mechanistic Insights

The methylpiperidine-substituted aniline scaffold has been successfully employed in the development of a wide array of therapeutic agents, demonstrating its ability to interact with diverse biological targets.

Targeting the Kinome: A Major Avenue for Anticancer Therapy

Protein kinases are a major class of drug targets, particularly in oncology.[13] The methylpiperidine-substituted aniline moiety has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.

Many kinase inhibitors bearing this scaffold function as Type I inhibitors, competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The aniline nitrogen and adjacent aromatic ring often form key hydrogen bonds with the "hinge" region of the kinase, while the methylpiperidine group can extend into a hydrophobic pocket, enhancing potency and selectivity.[14][15]

Caption: Binding of a methylpiperidine-aniline inhibitor to a kinase.

Mer tyrosine kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in cancer cell survival and proliferation.[14] A hybrid drug design approach has led to the development of potent MERTK inhibitors based on a pyrrolo[2,1-f][5][12][16]triazine and 1-(methylpiperidin-4-yl)aniline scaffold.[14]

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MERTK Inhibition (%) |

| IK5 | 0.36 | 0.42 | 0.80 | ~42 |

| Staurosporine | - | - | - | - |

| Data from[14] |

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The methylpiperidine-substituted aniline scaffold has been incorporated into isoxazolo[4,5-d]pyrimidine derivatives as potent PI3Kδ inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway.

Modulating the Central Nervous System: From Pain to Neurodegeneration

The ability of the methylpiperidine-substituted aniline scaffold to cross the blood-brain barrier makes it an attractive starting point for the development of CNS-active agents.

The μ and δ opioid receptors are key targets for the development of analgesics.[9][17][18] The 4-anilidopiperidine framework, a close structural relative, is the basis for potent opioid agonists like fentanyl. SAR studies have shown that modifications to both the aniline and piperidine rings can fine-tune the affinity and selectivity for different opioid receptor subtypes.[17]

| Analogue | μ Opioid Receptor Ki (nM) | δ Opioid Receptor Ki (nM) |

| Analogue 9 | 47 | 800 |

| Analogue 10 | 23 | 400 |

| Data from[17] |

The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles and is a potential target for therapies aimed at neurodegenerative diseases like Alzheimer's.[12] Heteroaromatic and aniline derivatives of piperidines have been developed as potent and selective VAChT ligands.[12]

Combating Infectious Diseases: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors are a critical component of antiretroviral therapy for HIV-1. N-arylmethyl substituted piperidine-linked aniline derivatives have been designed as potent NNRTIs, demonstrating activity against both wild-type and drug-resistant strains of the virus.

Part 3: Preclinical Development: From the Bench to In Vivo Models

The successful translation of a promising compound from a chemical entity to a clinical candidate requires a rigorous preclinical evaluation process.

In Vitro Evaluation: Essential Bioassays

Determining the potency of a compound against its target kinase is a fundamental step in the drug discovery process.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Step 1: Reagent Preparation. Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the target kinase and its specific substrate peptide in kinase assay buffer.

-

Step 2: Kinase Reaction. In a 384-well plate, add the test compound dilutions. Add the kinase/substrate solution to each well. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Step 3: Detection. Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Step 4: Data Analysis. Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

The MTT assay is a widely used colorimetric assay to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Caption: Workflow for the MTT cell proliferation assay.

Experimental Protocol: MTT Assay

-

Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Step 2: Compound Treatment. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Step 3: MTT Addition. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Step 4: Solubilization and Measurement. Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Step 5: Data Analysis. Calculate the percentage of cell viability for each concentration compared to a vehicle-treated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is crucial. Key in vitro assays include:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.

-

CYP450 Inhibition: To evaluate the potential for drug-drug interactions.

-

hERG Liability: To assess the risk of cardiac toxicity.

-

Plasma Protein Binding: To determine the fraction of unbound, pharmacologically active drug.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

In vivo studies in animal models are essential for evaluating the therapeutic potential and safety of a drug candidate.

PK studies determine how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.[19][20][21][22]

General Protocol for a Rodent PK Study

-

Step 1: Animal Dosing. Administer the compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

-

Step 2: Sample Collection. Collect blood samples at predetermined time points after dosing.

-

Step 3: Bioanalysis. Process the blood samples to obtain plasma, and quantify the drug concentration using a validated analytical method, typically LC-MS/MS.

-

Step 4: Data Analysis. Plot the plasma concentration versus time and calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).[19][21]

The methylpiperidine-aniline scaffold can influence a compound's PK profile. The basic nitrogen of the piperidine can improve aqueous solubility at physiological pH, while the overall lipophilicity, which can be tuned by substituents, affects absorption and distribution.[23][24]

The efficacy of a drug candidate must be demonstrated in a relevant animal model of the disease.

Example Protocol: Mouse Xenograft Model for Anticancer Agents

-

Step 1: Tumor Implantation. Implant human cancer cells subcutaneously into immunocompromised mice.

-

Step 2: Treatment. Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined dosing schedule.

-

Step 3: Efficacy Assessment. Monitor tumor growth over time by measuring tumor volume. Body weight should also be monitored as an indicator of toxicity.

-

Step 4: Data Analysis. Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.[25][26]

Clinical Landscape and Future Perspectives

While many compounds containing the methylpiperidine-substituted aniline scaffold are in preclinical development, some have advanced to clinical trials. For instance, ABP-700, a GABAA receptor modulator for anesthesia that contains a related piperidine structure, has undergone Phase 1 clinical studies.[27] The continued exploration of this versatile scaffold is expected to yield novel clinical candidates for a wide range of diseases. Future efforts will likely focus on leveraging computational methods to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.[28][29][30]

Part 4: Conclusion

The methylpiperidine-substituted aniline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. The successful application of this scaffold in developing inhibitors for diverse targets, including kinases, GPCRs, and viral enzymes, underscores its remarkable versatility. As our understanding of disease biology and drug-target interactions deepens, the rational design of novel therapeutics based on this core structure will undoubtedly continue to be a fruitful area of research, with the potential to deliver innovative medicines for unmet medical needs.

References

-

Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC - PubMed Central. (n.d.). Retrieved February 14, 2026, from [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. (2022, October 11). Retrieved February 14, 2026, from [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates | Journal of the American Chemical Society. (2024, January 10). Retrieved February 14, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved February 14, 2026, from [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. (2023, October 11). Retrieved February 14, 2026, from [Link]

-

Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][5][12][16]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central. (2024, December 5). Retrieved February 14, 2026, from [Link]

-

Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. (2023, October 11). Retrieved February 14, 2026, from [Link]

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC. (2014, March 24). Retrieved February 14, 2026, from [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (n.d.). Retrieved February 14, 2026, from [Link]

-

In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025, August 3). Retrieved February 14, 2026, from [Link]

-

Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved February 14, 2026, from [Link]

-

Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 14, 2026, from [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Retrieved February 14, 2026, from [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Retrieved February 14, 2026, from [Link]

-

Pk/bio-distribution - MuriGenics. (n.d.). Retrieved February 14, 2026, from [Link]

-

In vivo PK / Pharmacokinetic Studies - Sygnature Discovery. (n.d.). Retrieved February 14, 2026, from [Link]

-

a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). Retrieved February 14, 2026, from [Link]

-

Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC. (2011, March 1). Retrieved February 14, 2026, from [Link]

-

Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Medicines Company Announces Results of Phase 1 Study for Novel Investigational Intravenous Anesthetic, ABP-700 | Fierce Biotech. (2015, June 1). Retrieved February 14, 2026, from [Link]

-

Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed. (2010, January 6). Retrieved February 14, 2026, from [Link]

-

Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones | Request PDF. (2025, August 5). Retrieved February 14, 2026, from [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 14, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (2023, September 1). Retrieved February 14, 2026, from [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (2020, December 1). Retrieved February 14, 2026, from [Link]

-

A small molecule-kinase interaction map for clinical kinase inhibitors - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved February 14, 2026, from [Link]

-

Protein domain-based prediction of drug/compound–target interactions and experimental validation on LIM kinases - Knowledge UChicago. (2021, November 29). Retrieved February 14, 2026, from [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Aniline replacement in drug-like compounds - Cresset Group. (2024, January 10). Retrieved February 14, 2026, from [Link]

-

Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (2014, October 15). Retrieved February 14, 2026, from [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

-

arXiv:2303.11434v1 [cs.LG] 20 Mar 2023. (2023, March 20). Retrieved February 14, 2026, from [Link]

Sources

- 1. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wpage.unina.it [wpage.unina.it]

- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cresset-group.com [cresset-group.com]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. protocols.io [protocols.io]

- 20. Pk/bio-distribution | MuriGenics [murigenics.com]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fiercebiotech.com [fiercebiotech.com]

- 28. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 30. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 4-(4-Methylpiperidin-1-yl)-3-nitroaniline

Application Note: High-Efficiency Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline

Executive Summary & Application Scope

4-(4-Methylpiperidin-1-yl)-3-nitroaniline (CAS: 937601-72-4) is a critical intermediate in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical agents. Its structural motif—a 1,2,4-tri-substituted benzene ring featuring an electron-withdrawing nitro group and an electron-donating amine—serves as a versatile scaffold for subsequent reduction to 1,2-diamines, enabling the construction of benzimidazoles, quinoxalines, and other privileged medicinal pharmacophores.

This protocol details a robust, scalable Nucleophilic Aromatic Substitution (SNAr) strategy. Unlike traditional routes that may suffer from regioselectivity issues or harsh conditions, this method utilizes the high reactivity of 4-fluoro-3-nitroaniline to achieve >90% yields with high purity, minimizing chromatographic purification requirements.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the SNAr mechanism. The target molecule is disconnected at the C(aryl)–N(piperidine) bond.

-

Electrophile: 4-Fluoro-3-nitroaniline .[1] The fluorine atom at the 4-position is highly activated for nucleophilic attack due to the strong electron-withdrawing effect (-I, -M) of the ortho-nitro group.

-

Nucleophile: 4-Methylpiperidine .[2] A secondary amine that acts as the displacing agent.

-

Regioselectivity: The amino group (-NH2) at position 1 is electron-donating, which typically deactivates the ring. However, the ortho-nitro group's activation of the C-F bond dominates, ensuring exclusive substitution at the 4-position.

Advantages of this Route:

-

Atom Economy: Direct displacement releases only HF (scavenged by base).

-

Operational Simplicity: One-pot reaction with simple precipitation workup.

-

Scalability: Avoids transition metal catalysts (e.g., Buchwald-Hartwig conditions), reducing cost and heavy metal contamination risks.

Materials & Equipment

Reagents:

| Reagent | CAS No. | Equiv. | Role |

|---|---|---|---|

| 4-Fluoro-3-nitroaniline | 364-76-1 | 1.0 | Substrate (Electrophile) |

| 4-Methylpiperidine | 626-58-4 | 1.2 | Nucleophile |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 2.0 | Proton Scavenger (Base) |

| Acetonitrile (MeCN) | 75-05-8 | - | Solvent (Polar Aprotic) |

| Ethanol / Water | - | - | Recrystallization Solvents |

Equipment:

-

Three-neck round-bottom flask (equipped with reflux condenser and internal temperature probe).

-

Magnetic stirrer with heating block or oil bath.

-

Vacuum filtration setup (Buchner funnel).

-

LC-MS or HPLC for in-process control (IPC).

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

-

Setup: To a dry 250 mL three-neck round-bottom flask, charge 4-Fluoro-3-nitroaniline (10.0 g, 64.0 mmol) and Acetonitrile (100 mL). Stir until a homogenous yellow/orange solution is obtained.

-

Addition: Add DIPEA (22.3 mL, 128.0 mmol) in one portion.

-

Nucleophile Introduction: Add 4-Methylpiperidine (9.1 mL, 76.8 mmol) dropwise over 5 minutes. Note: A mild exotherm may be observed.

-

Reaction: Heat the mixture to reflux (80–82 °C) . Maintain agitation for 4–6 hours.

-

IPC Check: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (Rf ~0.6) should disappear, and a new, more polar yellow/orange spot (Rf ~0.4) should appear.[2]

-

-

Quenching: Once conversion is >98%, cool the reaction mixture to room temperature (20–25 °C).

Step 2: Workup & Isolation

-

Precipitation: Pour the reaction mixture slowly into Ice-Water (400 mL) with vigorous stirring. The product will precipitate as a bright yellow/orange solid.

-

Digestion: Stir the aqueous suspension for 30 minutes to ensure removal of residual DIPEA and salts.

-

Filtration: Collect the solid by vacuum filtration.[3]

-

Washing: Wash the filter cake with:

-

Water (2 x 50 mL) to remove salts.

-

Cold Hexane (1 x 30 mL) to remove trace excess amine.

-

-

Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Step 3: Purification (Optional but Recommended)

While the crude purity is often >95%, pharmaceutical applications require recrystallization.

-

Dissolve the crude solid in minimal boiling Ethanol (~5 mL/g).

-

Slowly add hot Water until slight turbidity persists.

-

Allow to cool slowly to room temperature, then to 4 °C.

-

Filter the crystals to obtain high-purity 4-(4-Methylpiperidin-1-yl)-3-nitroaniline .

Reaction Mechanism & Workflow Visualization

The following diagrams illustrate the chemical pathway and the operational workflow.

Caption: Mechanistic pathway of the SNAr reaction via the Meisenheimer complex intermediate.

Caption: Operational workflow for the synthesis and isolation of the target compound.

Analytical Characterization

Expected Data for 4-(4-Methylpiperidin-1-yl)-3-nitroaniline:

| Method | Characteristic Signals | Interpretation |

| Appearance | Bright yellow/orange powder | Typical of o-nitroanilines due to n→π* transitions. |

| 1H NMR (400 MHz, DMSO-d6) | δ 7.25 (d, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H) | Aromatic region showing 1,2,4-substitution pattern. |

| δ 5.40 (s, 2H, -NH2) | Broad singlet for the primary aniline amine. | |

| δ 3.10 (m, 4H), 1.60 (m, 2H), 1.30 (m, 3H), 0.92 (d, 3H) | Piperidine ring protons; doublet at ~0.9 ppm confirms methyl group. | |

| MS (ESI) | m/z 236.1 [M+H]+ | Consistent with Molecular Weight of 235.28 g/mol . |

| Melting Point | 128–132 °C | Sharp range indicates high purity. |

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Incomplete reaction or deactivated electrophile.

-

Solution: Switch solvent to DMF or DMSO and increase temperature to 90–100 °C. These more polar solvents stabilize the polar transition state (Meisenheimer complex) better than MeCN.

-

-

Issue: Oily Product.

-

Cause: Residual solvent or excess amine.

-

Solution: Triturate the oil with cold diethyl ether or hexanes to induce crystallization. Ensure rigorous drying.

-

-

Issue: Impurity Formation (Regioisomer).

-

Cause: Attack at the C-2 position (rare).

-

Solution: The C-4 position is significantly more activated by the ortho-nitro group. If impurities persist, verify the starting material purity (ensure it is not 2-fluoro-5-nitroaniline).

-

Safety & Handling (HSE)

-

Nitroanilines: Known to cause methemoglobinemia.[4][5] Handle in a fume hood with nitrile gloves. Avoid inhalation of dust.

-

Hydrofluoric Acid (HF): Although HF is generated, it is immediately neutralized by DIPEA to form DIPEA·HF salts.[6] However, always treat the reaction mixture as potentially corrosive.

-

Waste Disposal: Aqueous filtrates contain organic bases and fluorides; dispose of as hazardous basic aqueous waste.

References

-

BenchChem. 4-Fluoro-3-nitroaniline: Reaction Conditions and General Protocol for SNAr. Retrieved from .

-

Santa Cruz Biotechnology. 3-Nitro-4-(4-methylpiperidine-1-yl)aniline (CAS 937601-72-4).[7] Product Data Sheet. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67768: 4-Fluoro-3-nitroaniline. Retrieved from .

-

Organic Syntheses. General Methods for Nucleophilic Aromatic Substitution. Org.[3][4][5][6][8] Synth. Coll. Vol. 3, 664. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-3-nitroaniline. Retrieved from .

Sources

- 1. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 2. PubChemLite - 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Buy 4-Fluoro-3-nitroaniline | 364-76-1 [smolecule.com]

- 5. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-Nitro-4-(4-methylpiperidine-1-yl)aniline | CAS 937601-72-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

Catalytic reduction of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline to diamine

An Application Guide to the Catalytic Reduction of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline

Introduction: The Strategic Importance of Aromatic Diamines

Aromatic amines, and specifically aromatic diamines, are foundational building blocks in modern medicinal chemistry and materials science. Their utility as key intermediates stems from their ability to participate in a wide array of chemical transformations, enabling the synthesis of complex molecular architectures found in pharmaceuticals, dyes, and high-performance polymers.[1][2] The reduction of an aromatic nitro group is one of the most reliable and fundamental methods for installing an amine functionality.[2][3]

This application note provides a comprehensive, field-proven guide to the catalytic reduction of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline to its corresponding diamine, 4-(4-Methylpiperidin-1-yl)benzene-1,3-diamine. We will move beyond a simple recitation of steps to explore the underlying principles, critical safety considerations, and robust analytical practices that ensure a successful and reproducible synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded protocol for this important transformation.

Part 1: Theoretical & Mechanistic Considerations

The conversion of a nitro group to an amine via catalytic hydrogenation is a cornerstone of synthetic organic chemistry.[4] The process involves the addition of molecular hydrogen (H₂) across the nitrogen-oxygen bonds of the nitro group in the presence of a metal catalyst.

The Catalyst: Palladium on Carbon (Pd/C)

For the reduction of aromatic nitro compounds, Palladium on carbon (Pd/C) is frequently the catalyst of choice due to its high activity, selectivity, and operational simplicity.[4][5]

-

Mechanism of Action: The reaction occurs on the surface of the palladium nanoparticles. The porous activated carbon support provides a high surface area for the dispersion of palladium, maximizing the number of active catalytic sites.[5] Molecular hydrogen adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction by the adsorbed hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine. It is crucial to drive the reaction to completion, as arylhydroxylamines can be hazardous.[6]

-